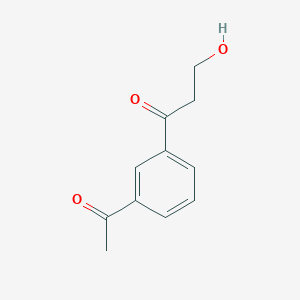
1-(3-Acetylphenyl)-3-hydroxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Acetylphenyl)-3-hydroxypropan-1-one is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring and a hydroxypropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-hydroxypropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-acetylphenyl with propanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Acetylphenyl)-3-hydroxypropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 1-(3-Acetylphenyl)-3-oxopropan-1-one.
Reduction: Formation of 1-(3-Acetylphenyl)-3-hydroxypropan-1-ol.
Substitution: Formation of various substituted derivatives on the phenyl ring, such as nitro, sulfo, and halo derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Acetylphenyl)-3-hydroxypropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-(3-Acetylphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: Similar in structure but lacks the hydroxy group.
1-Phenylpropan-2-one: Similar in structure but with different functional groups.
Acetylphenyl-substituted imidazolium salts: Similar in having an acetylphenyl moiety but with different overall structures.
Uniqueness
1-(3-Acetylphenyl)-3-hydroxypropan-1-one is unique due to the presence of both an acetyl group and a hydroxypropanone moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
648416-50-6 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-(3-acetylphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C11H12O3/c1-8(13)9-3-2-4-10(7-9)11(14)5-6-12/h2-4,7,12H,5-6H2,1H3 |
InChI-Schlüssel |
STRBUEJRAPCPQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)


![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
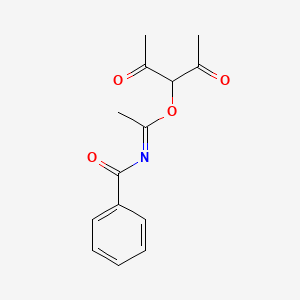
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
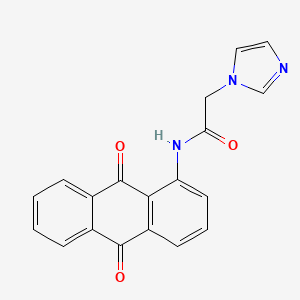
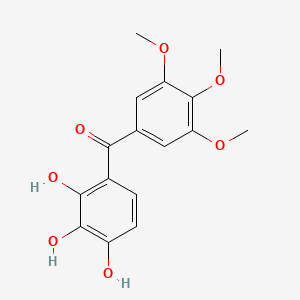
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)

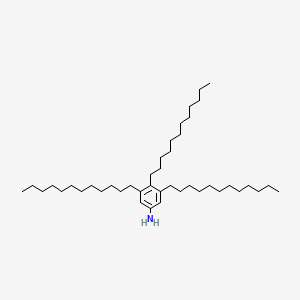

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)

